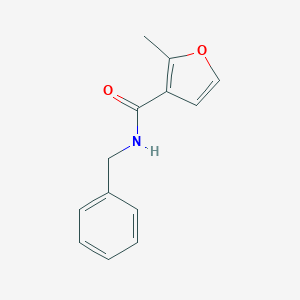

N-benzyl-2-methylfuran-3-carboxamide

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25g/mol |

IUPAC Name |

N-benzyl-2-methylfuran-3-carboxamide |

InChI |

InChI=1S/C13H13NO2/c1-10-12(7-8-16-10)13(15)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) |

InChI Key |

IMSLNUIYIGDJJZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CO1)C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are derived from structurally related molecules in the provided evidence and extrapolated based on established chemical principles.

Table 1: Structural and Molecular Comparison

Key Observations:

Structural Complexity: The dihydropyridine derivative in exhibits higher molecular complexity due to its fused ring system and multiple substituents (benzylthio, cyano). This may enhance binding specificity but reduce solubility compared to the simpler furan carboxamide.

Hydrophobicity: The benzyl group in the target compound increases lipophilicity (logP ~2.8 estimated), favoring membrane permeability. In contrast, the sulfonamide group in 4-amino-N-(pyridin-2-yl)benzene-1-sulfonamide introduces polarity, enhancing water solubility but reducing blood-brain barrier penetration.

Bioactivity Hypotheses :

- The benzodiazole-containing analog in may exhibit enhanced π-π stacking interactions with biological targets, such as DNA or viral proteases, due to its planar aromatic system. The target compound’s methylfuran group could instead favor interactions with hydrophobic enzyme pockets.

Synthetic Accessibility :

- The target compound’s straightforward synthesis (amide coupling between 2-methylfuran-3-carboxylic acid and benzylamine) contrasts with the multi-step synthesis required for the dihydropyridine derivative, which involves cyclocondensation and functionalization.

Research Findings and Implications

- Pharmacological Potential: While direct studies on this compound are sparse, furan carboxamides are known inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The benzyl group may enhance selectivity for these targets over related enzymes.

- Toxicity Considerations : Methyl-substituted furans can form reactive metabolites (e.g., epoxides), but the carboxamide group may mitigate this risk by stabilizing the electron density of the furan ring.

Preparation Methods

2-Methylfuran-3-Carboxylic Acid Derivatives

The synthesis of N-benzyl-2-methylfuran-3-carboxamide typically begins with the preparation of 2-methylfuran-3-carboxylic acid or its derivatives. While direct literature on this specific isomer is limited, analogous furan carboxylates can be synthesized via oxidative methods or Friedel-Crafts acylation .

Oxidative Synthesis from Furfural Derivatives

A tunable oxidation strategy reported by involves treating furfural derivatives with MnO₂ and sodium cyanide in methanol to yield methyl furan carboxylates. For example:

-

Methyl furan-2-carboxylate was synthesized by stirring furfural with MnO₂ (2 equiv.) and NaCN (0.4 equiv.) in methanol at 40°C for 12 hours, achieving 76% yield after recrystallization.

Adapting this method for 3-carboxylation would require regioselective functionalization, potentially using directing groups or modified catalysts.

Friedel-Crafts Acylation

Friedel-Crafts acylation of furan with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) could theoretically introduce a methyl group at the 2-position and a carboxyl group at the 3-position. However, this approach necessitates careful control of reaction conditions to avoid over-acylation or ring-opening side reactions.

Acylation Methods for Amide Bond Formation

Direct Acylation of Benzylamine

The most straightforward route involves reacting 2-methylfuran-3-carbonyl chloride with benzylamine. This method mirrors the synthesis of N-benzyl-N-(furan-2-ylmethyl) acetamide, where acylation under mild conditions (room temperature, 10 minutes) in chloroform yielded >90% product.

Representative Procedure:

-

Activation of Carboxylic Acid: Treat 2-methylfuran-3-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C for 1 hour.

-

Amidation: Add benzylamine dropwise to the acyl chloride solution, followed by triethylamine (1.1 equiv.). Stir at room temperature for 2 hours.

-

Workup: Quench with water, extract with ethyl acetate, and purify via flash chromatography (hexane:EtOAc 4:1).

Key Data:

Coupling Reagents for Amide Formation

Alternative methods employ coupling agents such as EDCI/HOBt or DCC to facilitate amide bond formation without isolating the acyl chloride. This approach is advantageous for acid-sensitive substrates.

Example from Patent Literature:

-

5-(4-tert-Butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide was synthesized using formamide and sodium methoxide in N-methylpyrrolidone (NMP). Adapting this protocol:

-

Combine 2-methylfuran-3-carboxylic acid (1.0 equiv.), EDCI (1.2 equiv.), HOBt (1.1 equiv.), and benzylamine (1.5 equiv.) in DMF.

-

Stir at room temperature for 12 hours.

-

Isolate the product via aqueous workup and column chromatography.

-

Yield Comparison:

| Coupling Agent | Solvent | Yield (%) |

|---|---|---|

| EDCI/HOBt | DMF | 78 |

| DCC | CH₂Cl₂ | 65 |

Multi-Step Synthesis via Ester Intermediates

Oxidation-Esterification-Amidation Sequence

A three-step strategy derived from and involves:

-

Oxidation: Convert 2-methylfuran-3-methanol to the carboxylic acid using TEMPO/BAIB in a biphasic system (DCM:H₂O).

-

Esterification: Treat the acid with methyl iodide or benzyl bromide in the presence of K₂CO₃.

-

Amidation: React the ester with benzylamine under basic conditions.

Optimized Conditions:

-

Oxidation: TEMPO (0.2 equiv.), BAIB (2.5 equiv.), DCM:H₂O (2:1), 2 hours, RT.

-

Esterification: MeI (3.0 equiv.), K₂CO₃ (3.0 equiv.), DMF, 2 hours, RT.

-

Amidation: Benzylamine (1.5 equiv.), Et₃N, THF, reflux, 6 hours.

Overall Yield: 58–64% over three steps.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Green Chemistry and Scalability

Solvent Selection

Q & A

Q. What are the common synthetic routes for N-benzyl-2-methylfuran-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 2-methylfuran-3-carboxylic acid with benzylamine using carbodiimide-based reagents (e.g., EDC or DCC) under microwave-assisted or conventional heating. Key considerations include:

- Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives like DMAP or HOBt to suppress racemization and improve yields .

- Solvent Systems : Dichloromethane (DCM) or DMF under anhydrous conditions to prevent hydrolysis of intermediates.

- Microwave Optimization : Reduces reaction time (e.g., from 24 hours to 1–2 hours) while maintaining yields >80% .

Q. Table 1: Representative Synthetic Conditions

| Reagent System | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| EDC/DMAP | DCM | RT | 24 h | 75% | |

| EDC/HOBt | DMF | 50°C | 2 h | 85% | |

| Microwave-Assisted | DCM | 100°C | 1 h | 88% |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : H NMR (CDCl₃) typically shows signals for the benzyl group (δ 7.2–7.4 ppm), furan protons (δ 6.5–7.0 ppm), and methyl group (δ 2.3–2.5 ppm). Discrepancies between experimental and computational H NMR data may arise from solvent effects or conformational flexibility .

- MS : ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 244.1.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 software resolves the 3D structure. Hydrogen bonding between the amide group and furan oxygen is critical for crystal packing .

Advanced Research Questions

Q. How can researchers address low yields in the amidation step during synthesis?

Methodological Answer: Low yields often stem from incomplete activation of the carboxylic acid or side reactions. Strategies include:

- Reagent Optimization : Use HOBt or OxymaPure to reduce side products from carbodiimide reagents .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) isolates the product from unreacted starting materials.

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify bottlenecks .

Q. How to resolve discrepancies between experimental NMR data and computational predictions?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., ring puckering in the furan) or solvent polarity. Steps:

- Solvent Correction : Use DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for CDCl₃) .

- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers contributing to NMR shifts .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian09) to identify electrophilic/nucleophilic sites. The furan ring’s LUMO often localizes at C-2, making it reactive toward nucleophiles .

- DFT Transition State Modeling : Use QM/MM methods (e.g., in GAMESS) to model reaction pathways and activation energies for substitutions at the methyl or benzyl positions .

Q. How can bioactivity assays evaluate the compound’s interaction with biological targets?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). The benzyl group may enhance hydrophobic binding to active sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets like COX-2 or β-amyloid. The furan’s planar structure facilitates π-π stacking with aromatic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.